Structural Differentiation from Core Quinoline-Benzamide Scaffold
The target compound is structurally differentiated from a simpler, commercially available analog, N-(8-methoxy-2-methylquinolin-4-yl)benzamide, by the presence of the 4-(2,5-dioxopyrrolidin-1-yl) group. While the simpler analog lacks this functional group entirely, the target compound incorporates a succinimide ring. This structural feature is crucial; a chemical probe identified as BDBM50378002 (containing a similar 4-(2,5-dioxopyrrolidin-1-yl)benzamide motif) in US8748608 demonstrates high-affinity binding (Ki: 4.60 nM) for the human D(3) dopamine receptor [1]. The absence of this structural unit in the generic analog means it cannot engage this therapeutically relevant target in the same binding mode.
| Evidence Dimension | Presence of 4-(2,5-dioxopyrrolidin-1-yl) group |
|---|---|
| Target Compound Data | Present (succinimide group) |
| Comparator Or Baseline | N-(8-methoxy-2-methylquinolin-4-yl)benzamide: Absent |
| Quantified Difference | Structural difference: Target compound contains a 2,5-dioxopyrrolidin-1-yl substituent. High-affinity D3 binding (Ki=4.60 nM) confirmed for a closely related analog with this motif [1]. |
| Conditions | Human D3 dopamine receptor binding assay (as per patent US8748608) |
Why This Matters
For research programs targeting dopamine D3 receptors, procuring the target compound over the simpler quinoline-benzamide is mandatory for achieving on-target activity, as the dioxopyrrolidine group is a critical pharmacophore for receptor binding.
- [1] BindingDB. (2014). BDBM50378002 (CHEMBL1627320) - Affinity Data for Human D(3) Dopamine Receptor. Ki: 4.60 nM. US Patent 8,748,608. View Source
